AZ-8838 -

AZ-8838

Catalog Number: EVT-7027002
CAS Number:
Molecular Formula: C13H15FN2O
Molecular Weight: 234.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AZ-8838 is a compound identified as a potent antagonist of the protease-activated receptor 2, commonly referred to as PAR2. The compound emerged from a high-throughput screening process aimed at discovering new pharmacological agents. Its development involved optimizing initial hits from chemical libraries, particularly through techniques such as DNA-encoded library technology. AZ-8838 has shown significant promise in modulating receptor activity, which is crucial for various physiological responses, including inflammation and pain signaling .

Source and Classification

AZ-8838 is classified as a small molecule antagonist targeting G protein-coupled receptors (GPCRs), specifically the PAR2 subtype. This classification is significant due to the role of GPCRs in numerous biological processes and their importance as drug targets in therapeutic development. The compound was derived from an initial hit that was further optimized through combinatorial chemistry approaches .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ-8838 primarily employs solid-phase peptide synthesis techniques combined with various coupling agents to facilitate the formation of the desired molecular structure. The synthetic route includes several key steps:

  1. Initial Screening: High-throughput screening identified potential lead compounds.
  2. Optimization: Structural modifications were made to enhance binding affinity and selectivity for PAR2.
  3. Characterization: The final product was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis process emphasizes the need for rigorous analytical methods to ensure the compound's efficacy and safety for further biological evaluation .

Molecular Structure Analysis

Structure and Data

AZ-8838 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with PAR2. The crystal structure of AZ-8838 bound to PAR2 has been resolved, revealing its binding mode within an occluded pocket formed by transmembrane helices and extracellular loops . Key structural features include:

  • Molecular Formula: The precise molecular formula contributes to its pharmacological properties.
  • Binding Interactions: AZ-8838 engages in multiple interactions with amino acid residues within the receptor, which are critical for its antagonistic activity.

The structural insights gained from X-ray crystallography provide valuable information for further optimization of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

AZ-8838 undergoes specific chemical reactions that are crucial for its biological activity. The primary reaction involves its binding to PAR2, which inhibits receptor activation by agonists. This antagonistic action can be quantitatively assessed through various assays measuring calcium flux and β-arrestin recruitment.

  1. Calcium Flux Assay: This assay evaluates the ability of AZ-8838 to block calcium signaling induced by peptide agonists.
  2. β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to PAR2 in response to agonist stimulation, providing insights into the compound's efficacy as an antagonist.

These assays demonstrate AZ-8838's potential in modulating receptor activity effectively, indicating its utility in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action of AZ-8838 involves competitive antagonism at the PAR2 receptor site. Upon binding, AZ-8838 prevents the receptor from undergoing conformational changes necessary for activation by endogenous ligands or synthetic agonists. This blockade results in:

  • Inhibition of Calcium Signaling: AZ-8838 significantly reduces intracellular calcium levels typically elevated by receptor activation.
  • Reduced β-Arrestin Recruitment: The compound also diminishes β-arrestin-mediated signaling pathways, which are implicated in various cellular responses.

Quantitative data from pharmacological assays indicate that AZ-8838 exhibits high potency against PAR2, with IC50 values demonstrating its effectiveness in blocking receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ-8838 exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent:

  • Solubility: The solubility profile is essential for bioavailability; studies have shown that AZ-8838 maintains adequate solubility in physiological conditions.
  • Stability: Stability assessments indicate that AZ-8838 remains effective under various storage conditions, which is crucial for practical applications.
  • Molecular Weight: The molecular weight of AZ-8838 aligns with typical small molecule drugs, facilitating optimal absorption and distribution characteristics.

These properties are assessed through standard laboratory techniques, ensuring that AZ-8838 meets necessary criteria for further development .

Applications

Scientific Uses

AZ-8838 has significant potential applications in scientific research and therapeutic development:

  1. Pain Management: Given its role as a PAR2 antagonist, AZ-8838 may be explored as a novel analgesic agent.
  2. Inflammatory Disorders: Research into its effects on inflammatory pathways could position AZ-8838 as a candidate for treating conditions such as arthritis or other inflammatory diseases.
  3. Drug Discovery: The compound serves as a valuable tool in drug discovery efforts targeting GPCRs, aiding in the understanding of receptor biology and signaling mechanisms.

Ongoing studies aim to elucidate additional therapeutic potentials of AZ-8838 within various biological contexts .

Structural Basis of AZ-8838 Binding to Protease-Activated Receptor 2 (PAR2)

Cryo-EM and X-Ray Crystallographic Characterization of PAR2–AZ-8838 Complexes

High-resolution structural studies have revolutionized our understanding of AZ-8838’s mechanism of action. X-ray crystallography of the human PAR2-AZ-8838 complex (PDB: 5NDD) revealed binding within an occluded pocket formed by transmembrane helices (TM) 1–3, 7, and extracellular loop 2 (ECL2), at a resolution of 2.8 Å [1] [7]. This pocket faces the lipid bilayer and is distinct from the classical orthosteric site occupied by tethered ligands. Cryo-EM studies further refined this model, demonstrating that AZ-8838 stabilizes PAR2 in an inactive conformation by preventing the outward shift of TM6 required for G-protein coupling [5]. The compound’s benzimidazole core forms hydrophobic contacts with Phe243 (ECL2), while its fluorophenyl group inserts into a subpocket lined by Leu258 (TM3) and Val124 (TM2) [1] [7]. These interactions yield a binding affinity of pKi = 6.4 (∼250 nM), consistent with its potent functional antagonism [1] [7].

Table 1: Structural Features of PAR2-AZ-8838 Complex

Structural ParameterValueBiological Significance
Resolution2.8 Å (X-ray)Atomic-level binding details
Binding Pocket LocationTM1-TM3/TM7/ECL2 interfaceOccluded site facing lipid bilayer
Key InteractionsH-bond: Ser111; Hydrophobic: Phe243, Leu258, Val124Stabilizes inactive conformation
Buried Surface Area520 ŲHigh complementarity with pocket

Orthosteric vs. Allosteric Binding Pocket Architecture in PAR2 Activation

PAR2 features multiple ligand-binding sites that modulate receptor activity through distinct mechanisms. The orthosteric pocket, where the endogenous tethered ligand (SLIGKV/SLIGRL) binds, is a shallow crevice near TM5-TM7 that directly couples to G-protein activation [1] [5]. AZ-8838 occupies this canonical site competitively, as evidenced by:

  • Complete blockade of europium-tagged agonist (2f-LIGRLO-NH₂) binding in fluorescence assays [1]
  • Overlap with the tethered ligand-binding residues (Tyr311, Tyr350) in comparative models [5]In contrast, the antagonist AZ3451 binds a proximal allosteric site formed by TM2-TM4, causing weaker inhibition (pIC₅₀ = 7.65 vs. 5.84 for IP1 signaling) and probe-dependent effects (greater efficacy against peptide vs. protease activation) [1] [8]. This distinction explains AZ-8838’s broader pathway inhibition profile compared to allosteric modulators.

Table 2: Orthosteric vs. Allosteric PAR2 Antagonists

PropertyAZ-8838 (Orthosteric)AZ3451 (Allosteric)
Binding SiteTM1-TM3/TM7/ECL2TM2-TM4
pIC₅₀ (Ca²⁺ flux)5.70 ± 0.028.6 ± 0.1
Probe DependenceInhibits peptide and protease activation equallyPreferentially inhibits peptide agonists
Key ResiduesPhe243, Leu258, Tyr311Trp163, Arg199, Asn202

Role of Transmembrane Helices (TM1–3, TM7) in Ligand-Receptor Stabilization

AZ-8838’s efficacy stems from its precise stabilization of PAR2’s transmembrane architecture:

  • TM3: Leu258 serves as a hydrophobic anchor for the fluorophenyl group, while Glu260 forms a water-mediated hydrogen bond with the ligand’s imidazole nitrogen [1] [5]. Mutagenesis (L258A) reduces AZ-8838 affinity by >100-fold [1].
  • TM7: Tyr350 undergoes a 2.1 Å inward shift upon AZ-8838 binding, preventing the conformational change required for Gαq coupling [5]. This residue is part of the conserved NPxxY motif critical for Class A GPCR activation [4] [8].
  • ECL2: Phe243 acts as a "lid" over the binding pocket; its displacement in PAR2 mutants (F243A) increases dissociation kinetics by 8-fold [1]. Molecular dynamics simulations confirm AZ-8838 restricts the flexibility of TM6 and TM7, freezing the receptor in a state incapable of recruiting β-arrestins or G-proteins [5] [8].

Comparative Analysis of AZ-8838 Binding with Endogenous Tethered Ligand Interactions

Structural superimposition of PAR2 complexes reveals fundamental differences between antagonist and agonist binding:

  • Binding Depth: The tethered ligand (SLIGKV) occupies a shallow surface pocket (depth: 4.2 Å) near TM5-TM7, with Ser37 forming hydrogen bonds to His227 (ECL2) and Tyr311 (TM6) [5] [6]. In contrast, AZ-8838 penetrates deeper (7.8 Å) into the helical bundle, displacing water molecules critical for activation [1] [5].
  • Conformational Effects: Tethered ligand binding induces a 12 Å outward movement of TM6 and a 3.5 Å contraction of the intracellular G-protein cavity [5] [6]. AZ-8838 binding prevents both shifts by reinforcing hydrogen bonds between TM3 (Glu260) and TM7 (Tyr350) that "lock" the receptor [1] [5].
  • Residue Utilization: While the tethered ligand interacts primarily with ECL2 (His227) and TM7 (Tyr350), AZ-8838 exploits unique contacts with TM2 (Val124) and TM3 (Leu258), explaining its resistance to proteolytic activation [1] [5] [6].

Table 3: Structural Comparison of AZ-8838 vs. Tethered Ligand Binding

FeatureAZ-8838 ComplexTethered Ligand Complex (SLIGKV)
TM6 PositionInward (Distance to TM3: 9.8 Å)Outward (Distance to TM3: 21.8 Å)
Key Bonding ResiduesVal124 (TM2), Leu258 (TM3), Phe243 (ECL2)His227 (ECL2), Tyr311 (TM6), Tyr350 (TM7)
Pocket Volume320 ų180 ų
Gαq CouplingDisrupted (No density in cryo-EM)Stabilized (ΔCα RMSD 3.2 Å vs. inactive)

These structural insights validate AZ-8838 as a bona fide orthosteric antagonist that sterically occludes the tethered ligand interface while allosterically preventing activation-associated helical movements. Its binding mode provides a template for designing next-generation PAR2 inhibitors with improved pharmacokinetic properties [1] [3] [5].

Properties

Product Name

AZ-8838

IUPAC Name

(R)-(4-fluoro-2-propylphenyl)-(1H-imidazol-2-yl)methanol

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

InChI

InChI=1S/C13H15FN2O/c1-2-3-9-8-10(14)4-5-11(9)12(17)13-15-6-7-16-13/h4-8,12,17H,2-3H2,1H3,(H,15,16)/t12-/m1/s1

InChI Key

IDFPQEHZYBXIFO-GFCCVEGCSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)F)C(C2=NC=CN2)O

Isomeric SMILES

CCCC1=C(C=CC(=C1)F)[C@H](C2=NC=CN2)O

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